molecular formula C21H20O2 B2808037 1-(4-Methoxyphenyl)-1,2-diphenylethanol CAS No. 14382-03-7

1-(4-Methoxyphenyl)-1,2-diphenylethanol

Cat. No.: B2808037
CAS No.: 14382-03-7
M. Wt: 304.389
InChI Key: HCAAXEIAGZARHK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1,2-diphenylethanol is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two phenyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1,2-diphenylethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a biocatalyst such as Lactobacillus senmaizuke . The reaction conditions typically include a pH of 5.80, a temperature of 29°C, an incubation period of 50 hours, and an agitation speed of 155 rpm .

Industrial Production Methods: Industrial production of this compound often involves catalytic reduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and other applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1,2-diphenylethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Results in simpler alcohols or hydrocarbons.

    Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-1,2-diphenylethanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in reduction reactions, leading to the formation of biologically active compounds. The methoxy group plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

Comparison: 1-(4-Methoxyphenyl)-1,2-diphenylethanol is unique due to its specific structure, which includes both a methoxyphenyl group and two phenyl groups. This structure imparts distinct chemical properties and reactivity compared to similar compounds like 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione . The presence of the ethanol backbone in this compound also contributes to its unique behavior in chemical reactions and applications.

Biological Activity

1-(4-Methoxyphenyl)-1,2-diphenylethanol, a compound belonging to the class of 1,2-diarylethanols, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C18_{18}H18_{18}O
  • Molecular Weight : 270.34 g/mol
  • CAS Number : 14382-03-7

Antioxidant Properties

This compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a protective agent against cellular damage caused by oxidative stress .

Antibacterial Activity

Recent studies have indicated that this compound shows promising antibacterial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be effective against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated MIC values ranging from 15 to 35 µg/mL in various strains tested .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
E. coli R22535
S. aureus1520

Anticancer Activity

The compound has also been explored for its anticancer properties. In cell-based assays, it exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl groups can enhance its efficacy against cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's antioxidant activity is believed to stem from its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Antibacterial Mechanism : The antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
  • Anticancer Mechanism : Its anticancer activity may be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Study on Antibacterial Efficacy

In a recent study published in MDPI, researchers evaluated the antibacterial properties of several diarylethanol derivatives, including this compound. The study concluded that this compound exhibits significant antibacterial activity with a favorable safety profile, making it a candidate for further development as an antibacterial agent .

Study on Antioxidant Activity

Another study focused on the antioxidant capacity of various phenolic compounds, highlighting that this compound showed superior radical scavenging abilities compared to other tested compounds. This finding supports its potential use in formulations aimed at reducing oxidative stress-related diseases .

Properties

IUPAC Name

1-(4-methoxyphenyl)-1,2-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c1-23-20-14-12-19(13-15-20)21(22,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAAXEIAGZARHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the Grignard reagent prepared from 4-bromoanisole (10 g, 53.5 mmol) and Mg turnings (1.32 g, 54.3 mg-atom) in 25 mL Et2O was added deoxybenzoin (9.81 g, 50 mmol) in 75 mL Et2O dropwise under reflux. After stirring at reflux 3 h, the mixture was carefully poured onto 1N H2SO4 and ice. The layers were allowed to separate and the aqueous layer was extracted with 25 mL Et2O. The ether layers were combined, washed with H2O (2×80 mL), dried (Na2SO4), and concentrated to give a yellow oil which solidified at room temperature (14.2 g, 93.3% crude yield). Recrystallization from 95% EtOH gave 1,2-diphenyl-1-(4-methoxyphenyl)ethanol as a white powder mp: 111°-112° C. (lit. 112°-113° C.); NMR δ 7.2 (m, 14H, ArH), 3.75 (s, 3H, OCH3), 3.63 (s, 2H, CH2), 2.35 (brs, 1H, OH). The tertiary carbinol (14 g, 46 mmol) and p-TsOH.H2O (1 g, 5.31 mmol) were dissolved in 40 mL dry C6H6, heated to reflux, and stirred 2 h. The red mixture was cooled to room temperature and washed with 5% NaHCO3 (2×75 mL). The combined aqueous layers were extracted with 25 mL C6H6. The organic layers were combined, washed with 100 mL H2O, dried (Na2SO4), and concentrated to give a yellow oil. The (E)- and (Z)-olefin mixture was purified on 60 g flash SiO2 (petroleum ether) and 1,2-Diphenyl-1-(4-methoxyphenyl)ethene was obtained as a clear oil (8 g, 61%); NMR δ 7.15 (m, 10H, ArH), 6.9 (s, 1H, C=CH), 6.8 (AA'BB', c, 4H, MeOC6H 4), 3.71 (d, 3H, (E)- & (Z)-OCH3).
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